Y-33075
Overview
Description
Y-39983 is a selective Rho-associated coiled coil-forming protein kinase inhibitor. It is derived from Y-27632 and is known for its potent inhibition of Rho-associated protein kinase. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of glaucoma and ocular hypertension .
Mechanism of Action
Target of Action
The primary target of Y-33075 is Rho-associated kinase 2 (ROCK2) . ROCK2 plays a significant role in the activation of hepatic stellate cells (HSC), which are key profibrotic and contractile cells contributing to the development of chronic liver disease .
Mode of Action
This compound acts as a selective inhibitor of ROCK2 . It blocks the phosphorylation of the myosin light chain (MLC), inhibiting stress fiber assembly and cell contraction . This compound also inhibits protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) more potently than Y-27632 .
Biochemical Pathways
The inhibition of ROCK2 by this compound affects the Rho/ROCK pathway , which is involved in various cellular functions, including contraction, motility, proliferation, and apoptosis . By blocking the phosphorylation of MLC, this compound disrupts the normal functioning of this pathway, leading to decreased contraction but increased migration in murine and human hepatic stellate cells .
Result of Action
The inhibition of ROCK2 by this compound leads to a significant reduction in contraction, fibrogenesis, and proliferation in activated primary mouse HSC and human HSC line . Interestingly, both this compound and Y-27632 mediated a substantial and unexpected increase in migration of HSC .
Preparation Methods
The synthesis of Y-39983 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods for Y-39983 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Y-39983 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Y-39983 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of Rho-associated protein kinase in various biochemical pathways.
Biology: Y-39983 is employed in cell culture studies to investigate its effects on cell morphology, motility, and cytoskeletal rearrangement.
Industry: Y-39983 is used in the development of new therapeutic agents targeting Rho-associated protein kinase.
Comparison with Similar Compounds
Y-39983 is often compared with other Rho-associated protein kinase inhibitors such as Y-27632, ripasudil, and netarsudil. Compared to Y-27632, Y-39983 is more potent in inhibiting Rho-associated protein kinase and promoting neurite outgrowth . Ripasudil and netarsudil are also potent inhibitors, but they have different pharmacokinetic profiles and clinical applications. Y-39983’s uniqueness lies in its high potency and selectivity for Rho-associated protein kinase, making it a valuable tool in both research and therapeutic contexts .
Similar Compounds
- Y-27632
- Ripasudil
- Netarsudil
- AMA0076
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBXQAYBIJXRP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173718 | |
Record name | Y-33075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199433-58-4 | |
Record name | Y-33075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y-33075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-33075 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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